"Ethanone, 2-chloro-1-(1-piperazinyl)-" CAS number and molecular weight
"Ethanone, 2-chloro-1-(1-piperazinyl)-" CAS number and molecular weight
The following technical guide details the properties, synthesis, and applications of Ethanone, 2-chloro-1-(1-piperazinyl)- , specifically focusing on its practical form as the hydrochloride salt, which is the standard for research and drug development due to stability constraints.[1][2]
Identity, Synthesis, and Application in Medicinal Chemistry[1][2][3][4]
Executive Summary
Ethanone, 2-chloro-1-(1-piperazinyl)- (commonly referred to as 1-(Chloroacetyl)piperazine ) is a bifunctional heterocyclic building block used extensively in the synthesis of pharmaceutical agents.[1][2] It serves as a critical "linker" molecule, introducing a piperazine pharmacophore via a chloroacetyl tether.[2]
Due to the high reactivity of the free secondary amine and the alkyl chloride within the same molecule, the free base is prone to intermolecular self-alkylation (polymerization). Consequently, it is almost exclusively manufactured, stored, and utilized as the hydrochloride salt .[2] This guide focuses on the hydrochloride form (CAS: 145222-00-0) as the primary reagent of interest.
Chemical Identity & Properties
The molecule features a piperazine ring mono-acylated with a 2-chloroacetyl group.[3][4] The remaining secondary amine provides a handle for further functionalization, while the chloromethyl group acts as an electrophile for alkylation reactions.[2]
| Property | Data |
| IUPAC Name | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride |
| Common Synonyms | 1-(Chloroacetyl)piperazine HCl; N-(Chloroacetyl)piperazine hydrochloride |
| CAS Number | 145222-00-0 (HCl salt); Neutral form not typically isolated |
| Molecular Formula | C₆H₁₁ClN₂O[2][3][5] · HCl |
| Molecular Weight | 199.08 g/mol (Salt); 162.62 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane |
| Melting Point | >200 °C (Decomposes) |
| SMILES | ClCC(=O)N1CCNCC1.Cl |
Synthesis & Manufacturing Protocols
High-purity synthesis requires preventing the formation of the bis-acylated byproduct, 1,4-bis(chloroacetyl)piperazine .[2] Two primary methodologies are employed:
Method A: Selective Mono-Acylation (Direct Route)
Best for bulk industrial applications where downstream purification is robust.[1][2]
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Reagents : Piperazine (5.0 eq), Chloroacetyl chloride (1.0 eq).
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Solvent : Dichloromethane (DCM) or Chloroform at 0°C.
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Protocol :
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Dissolve excess piperazine in DCM to buffer the HCl generated.
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Add chloroacetyl chloride dropwise over 2 hours at 0–5°C.
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Critical Control : The excess piperazine competes for the acyl chloride, statistically favoring the mono-product.
-
Workup : Wash with water to remove piperazine salts. Acidify the organic layer with HCl gas/ether to precipitate the product.
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Method B: Boc-Protection Route (High Purity/GMP)
Best for pharmaceutical development requiring >98% purity.[1][2]
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Step 1 : React N-Boc-piperazine with chloroacetyl chloride and triethylamine (TEA) in DCM at 0°C.
-
Step 2 : Deprotect the Boc group using 4M HCl in Dioxane.
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Result : Yields 1-(chloroacetyl)piperazine hydrochloride with no bis-acylated impurity.[1]
Figure 1: High-fidelity synthesis via Boc-protection strategy to avoid bis-alkylation byproducts.
Reactivity & Applications in Drug Design[1]
This molecule acts as a bifunctional electrophile-nucleophile precursor . In the salt form, the amine is latent (protected by protonation), allowing the chemist to react the alkyl chloride side first.[2]
Core Reaction Pathways[1][2]
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S-Alkylation / O-Alkylation : The chloromethyl group is highly reactive toward thiols and phenols in the presence of a mild base (e.g., K₂CO₃).[1] This is used to tether the piperazine ring to aryl scaffolds.
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N-Alkylation : After neutralizing the salt, the secondary amine can participate in reductive amination or nucleophilic aromatic substitution (SNAr).[1]
Case Study: Synthesis of Piperazine-Linked Hybrids
A common workflow involves reacting 1-(chloroacetyl)piperazine with a substituted phenol to create a phenoxy-acetamide linker, a motif found in various antihistamines and antipsychotic research candidates.[1][2]
Figure 2: Divergent synthesis pathway utilizing the chloroacetyl group for scaffold attachment followed by amine functionalization.[2]
Handling, Stability & Safety
Stability Profile
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Hydroscopic Nature : The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.
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Self-Alkylation Risk : Do not store the free base.[1] If the free base is generated in situ, use it immediately.[2] The secondary amine of one molecule will attack the alkyl chloride of another, leading to rapid polymerization.[2]
Safety Protocols
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Hazard Class : Skin Corrosive (Category 1B), Skin Sensitizer.[2]
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Mechanism : Chloroacetamides are potent alkylating agents capable of modifying cysteine residues in proteins, leading to contact dermatitis.[2]
-
PPE : Double nitrile gloves, lab coat, and eye protection are mandatory.[2] Handle only in a fume hood.
-
Decontamination : Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate) to quench the alkyl chloride before disposal.[2]
Analytical Characterization
To validate the identity of CAS 145222-00-0:
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¹H NMR (DMSO-d₆) :
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Mass Spectrometry (ESI+) :
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2757880, 1-(Chloroacetyl)piperazine hydrochloride. Retrieved from [Link]
-
Molaid . (2024).[1][2] Synthesis and Patent Landscape of N-chloroacetylpiperazine derivatives. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. N-chloroacetylpiperazine - CAS号 145222-00-0 - 摩熵化学 [molaid.com]
- 3. PubChemLite - 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone (C8H12Cl2N2O2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone (C8H12Cl2N2O2) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
